Methyl 5,6,7,8-tetrahydro-2,7-naphthyridine-1-carboxylate;dihydrochloride
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Overview
Description
Methyl 5,6,7,8-tetrahydro-2,7-naphthyridine-1-carboxylate;dihydrochloride is a chemical compound with the molecular formula C10H12N2O2.2ClH. It is a derivative of naphthyridine, a heterocyclic compound containing two fused pyridine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5,6,7,8-tetrahydro-2,7-naphthyridine-1-carboxylate;dihydrochloride typically involves the reaction of 3-aminopyridine with an appropriate aldehyde or ketone under acidic conditions. The reaction proceeds through a series of steps, including cyclization and esterification, to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product in its dihydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
Methyl 5,6,7,8-tetrahydro-2,7-naphthyridine-1-carboxylate;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives with different degrees of saturation.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the naphthyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine-2-carboxylate derivatives, while substitution reactions can produce a variety of functionalized naphthyridines .
Scientific Research Applications
Methyl 5,6,7,8-tetrahydro-2,7-naphthyridine-1-carboxylate;dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential use in the development of new pharmaceuticals, particularly as antimicrobial and anticancer agents.
Mechanism of Action
The mechanism of action of methyl 5,6,7,8-tetrahydro-2,7-naphthyridine-1-carboxylate;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl 5,6,7,8-tetrahydro-2,7-naphthyridine-1-carboxylate;dihydrochloride include:
- 1,5-Naphthyridine derivatives
- 1,8-Naphthyridine derivatives
- Pyridopyridines
- Benzodiazines
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of the ester and dihydrochloride groups. These structural features contribute to its unique chemical reactivity and potential biological activity .
Properties
IUPAC Name |
methyl 5,6,7,8-tetrahydro-2,7-naphthyridine-1-carboxylate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2.2ClH/c1-14-10(13)9-8-6-11-4-2-7(8)3-5-12-9;;/h3,5,11H,2,4,6H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOEIHQKDMZYUBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC2=C1CNCC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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